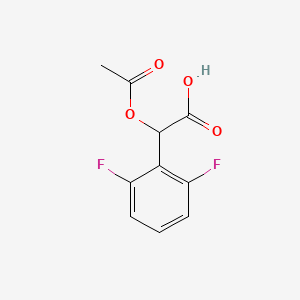

2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid

Description

Properties

IUPAC Name |

2-acetyloxy-2-(2,6-difluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O4/c1-5(13)16-9(10(14)15)8-6(11)3-2-4-7(8)12/h2-4,9H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSJHKQABRHBQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=C(C=CC=C1F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid typically involves the esterification of 2-(2,6-difluorophenyl)acetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as crystallization or chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 2-(2,6-difluorophenyl)acetic acid and acetic acid.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Electrophiles such as halogens or nitronium ions in the presence of a catalyst.

Major Products Formed

Hydrolysis: 2-(2,6-difluorophenyl)acetic acid and acetic acid.

Oxidation: Corresponding ketones or carboxylic acids.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Biological Activities

Research indicates that 2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid exhibits notable biological activities, particularly as a potential non-steroidal anti-inflammatory drug (NSAID). Its anti-inflammatory and analgesic properties are attributed to its interactions with cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response .

Anti-inflammatory and Analgesic Properties

- Mechanism of Action : The compound's interaction with COX enzymes suggests it may effectively modulate inflammatory pathways. In vitro studies have demonstrated its ability to inhibit COX-1 and COX-2 activities, leading to reduced production of pro-inflammatory mediators .

- Case Study : A study evaluated the efficacy of this compound in animal models of inflammation. Results indicated a significant reduction in edema and pain responses compared to control groups, showcasing its therapeutic potential .

Anticancer Potential

Emerging research highlights the compound's anticancer properties. Preliminary studies suggest it may induce apoptosis in various cancer cell lines through modulation of signaling pathways associated with cell survival.

- In Vitro Studies : In assays against HT-29 colon cancer cells and MCF-7 breast cancer cells, the compound exhibited IC50 values of 9 nM and 17 nM respectively, indicating potent cytotoxic effects .

- Mechanism : The proposed mechanism includes the inhibition of specific enzymes involved in cancer cell proliferation and survival .

Comparative Analysis with Related Compounds

When compared to similar compounds, this compound demonstrates enhanced potency due to the presence of the difluorophenyl group. This structural modification is crucial for its biological activity.

| Compound Name | Structure | Biological Activity | IC50 (nM) |

|---|---|---|---|

| This compound | Structure | Anti-inflammatory, Anticancer | 9 (HT-29), 17 (MCF-7) |

| 2-(Acetyloxy)-phenylacetic acid | Structure | Moderate anti-inflammatory | >100 |

| Diflunisal | Structure | Anti-inflammatory | 50 |

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the α-Carbon

The α-carbon substituent significantly influences reactivity, solubility, and biological activity. Key analogs include:

*Estimated based on structural analogs.

Key Observations :

- Amino-substituted analogs (e.g., ) exhibit zwitterionic properties, enhancing water solubility but limiting blood-brain barrier penetration .

- Oxo derivatives () have lower molecular weights and higher acidity (pKa ~2.73), favoring ionization in physiological environments .

Fluorophenyl Substitution Patterns

The position and number of fluorine atoms on the phenyl ring modulate electronic effects and steric hindrance:

Key Observations :

- 2,6-Difluoro substitution (target compound) provides steric protection against enzymatic degradation, a feature exploited in NSAIDs like aceclofenac () .

Physicochemical Comparison

| Property | This compound | 2-Amino-2-(2,6-difluorophenyl)acetic acid HCl | 2-(Cyclopropylamino)-2-(2,6-difluorophenyl)acetic acid |

|---|---|---|---|

| Solubility | Low (esterified form) | High (zwitterionic) | Moderate (chiral center) |

| pKa | ~3.5 (estimated, carboxylic acid) | 2.73 (carboxylic acid) | 4.1 (cyclopropylamino) |

| Lipophilicity (logP) | ~2.5 (estimated) | ~1.2 | ~1.8 |

Biological Activity

2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid is a synthetic organic compound that has garnered attention for its significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes an acetyloxy group and a difluorophenyl moiety, leading to its potential applications as a non-steroidal anti-inflammatory drug (NSAID).

- Molecular Formula: CHFO

- Molecular Weight: Approximately 230.16 g/mol

- Structure Features:

- Acetyloxy group enhances solubility and bioavailability.

- Difluorophenyl group increases potency and selectivity for biological targets.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits notable anti-inflammatory and analgesic effects. These properties are primarily attributed to its interaction with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound has shown promising results in modulating inflammatory pathways, making it a candidate for further development as an NSAID .

The mechanism of action involves the inhibition of COX enzymes, specifically COX-1 and COX-2. By blocking these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This action is similar to other NSAIDs, but the presence of the difluorophenyl group may enhance selectivity and reduce side effects associated with traditional NSAIDs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(Hydroxy)-2-(4-fluorophenyl)acetic acid | Hydroxy group instead of acetyloxy | Exhibits different solubility and reactivity |

| 4-Acetoxy-3-fluorobenzoic acid | Acetoxy group on a benzoic ring | More potent against specific COX isoforms |

| 3-Acetoxy-4-methylbenzoic acid | Methyl substitution on benzoic ring | Altered pharmacokinetics compared to difluoro analogs |

This table illustrates how the structural variations influence biological activity and pharmacological properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that this compound effectively inhibits COX-1 and COX-2 activity in cell cultures, leading to a decrease in inflammatory markers .

- Animal Models : In vivo studies using rodent models have shown significant reductions in pain and inflammation following administration of the compound, supporting its potential therapeutic use .

- Pharmacokinetics : Initial pharmacokinetic studies indicate favorable absorption characteristics, with a good bioavailability profile that suggests it could be effective in clinical settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid, and how can reaction efficiency be validated?

- Methodology : Begin with a retro-synthetic analysis to identify feasible precursors, such as 2,6-difluorophenylacetic acid derivatives. Use computational reaction path search methods (e.g., quantum chemical calculations) to predict viable pathways and intermediates . Validate predictions via small-scale pilot reactions monitored by HPLC or NMR. Optimize reaction parameters (e.g., temperature, catalyst loading) using fractional factorial experimental designs to minimize side products .

Q. How can the crystal structure of this compound be characterized to confirm its molecular configuration?

- Methodology : Employ single-crystal X-ray diffraction (SCXRD) for definitive structural elucidation. Prepare high-purity crystals via slow evaporation in a solvent system (e.g., ethanol/water). Analyze lattice parameters (monoclinic systems with space group P2₁/c are common in similar difluorophenyl derivatives) and refine using least-squares methods (e.g., R[F²] < 0.05 for high confidence) . Cross-validate with DFT-optimized geometries if computational resources permit.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow OSHA and GHS guidelines for handling fluorinated aromatic compounds. Use fume hoods, nitrile gloves, and protective eyewear. Refer to Safety Data Sheets (SDS) for emergency procedures, including spill management (neutralize with sodium bicarbonate) and first aid (eye irrigation with water for 15 minutes) . Store in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis.

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles be applied to optimize the synthesis of this compound under resource constraints?

- Methodology : Implement a Box-Behnken or central composite design to evaluate critical factors (e.g., molar ratios, solvent polarity, reaction time). Use ANOVA to identify statistically significant variables and construct response surface models. For example, a 3-factor DoE with 15 runs can reduce optimization time by 40% compared to one-factor-at-a-time approaches . Validate robustness using Monte Carlo simulations to account for parameter variability.

Q. What computational strategies are effective in predicting and resolving competing reaction pathways during synthesis?

- Methodology : Apply ab initio molecular dynamics (AIMD) or density functional theory (DFT) to map potential energy surfaces for key intermediates. Use intrinsic reaction coordinate (IRC) analysis to confirm transition states. For competing pathways (e.g., acetyloxy vs. ester formation), calculate Gibbs free energy differences (ΔΔG) to prioritize dominant routes. Integrate machine learning (ML) models trained on PubChem reaction datasets to predict byproducts .

Q. How can contradictions in reported biological activity data (e.g., cytotoxicity vs. neuroprotection) be systematically addressed?

- Methodology : Conduct meta-analyses of existing data to identify confounding variables (e.g., cell line specificity, assay protocols). Replicate studies under standardized conditions (e.g., MCF-7 cells for cytotoxicity, SH-SY5Y for neuroprotection). Use orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) to validate results. Apply multivariate statistics (e.g., PCA) to isolate compound-specific effects from noise .

Data-Driven Research Considerations

- Structural Validation : Cross-reference experimental NMR (¹H/¹³C/¹⁹F) and IR spectra with computational predictions (e.g., Gaussian 16) to resolve ambiguities in functional group assignments .

- Ethical Compliance : Adhere to institutional guidelines for non-therapeutic compounds, emphasizing prohibitions on human/animal testing unless explicitly approved for mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.